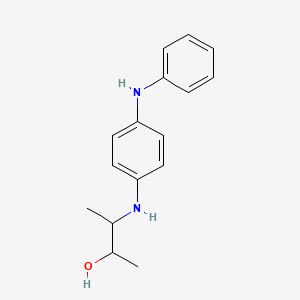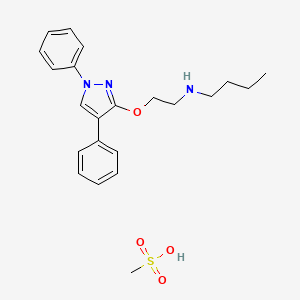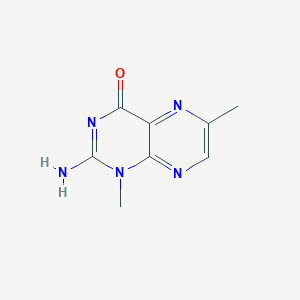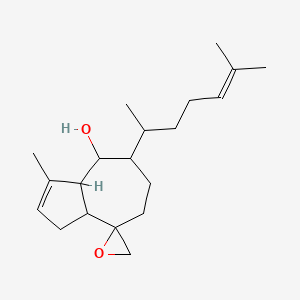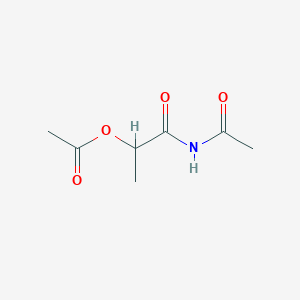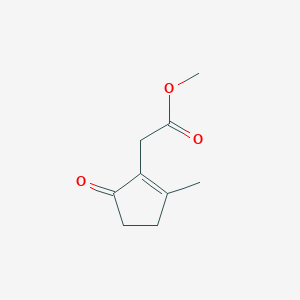
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate is an organic compound with the molecular formula C10H14O3. It is a clear liquid that ranges in color from colorless to pale yellow or pale red . This compound is known for its fruity, nutty aroma and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate can be achieved through several methods. One common approach involves the reduction of lactone followed by selective epoxidation of the olefin in the cyclopentenol ring . Another method includes the Johnson-Claisen rearrangement, which optimizes the yield of an intermediate, methyl 2-(2-methylene-3-oxo-5-((triisopropylsilyl)oxy)cyclopentyl)acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a pharmacologically important subunit of cross-conjugated cyclopentenone prostaglandins.
Medicine: Its derivatives are studied for their potential anticancer properties.
Industry: It is used in the production of fragrances and flavorings due to its fruity aroma.
Mecanismo De Acción
The mechanism of action of Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate involves the formation of covalent bonds with the SH groups of core proteins through Michael addition. This interaction leads to the loss of basic biochemical functions of the proteins, manifesting its bioactivity . The compound’s moderate chemical stability poses challenges in developing clinically acceptable drugs based on it .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (5-oxocyclopent-1-en-1-yl)acetate: This compound has a similar structure but differs in the position of the methyl group.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: Known for its use in fragrances, this compound has a different ring structure.
Uniqueness
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its role as a subunit in pharmacologically important compounds further highlights its significance in scientific research .
Propiedades
Número CAS |
64140-92-7 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
methyl 2-(2-methyl-5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C9H12O3/c1-6-3-4-8(10)7(6)5-9(11)12-2/h3-5H2,1-2H3 |
Clave InChI |
BKYLKYCUGLTFMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


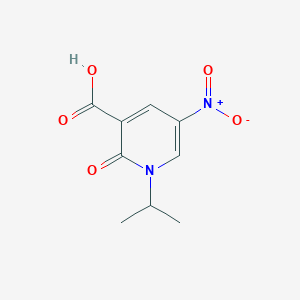
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
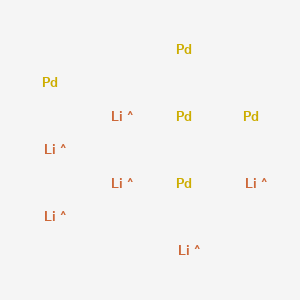
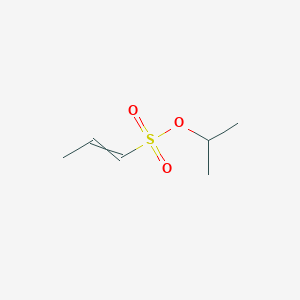
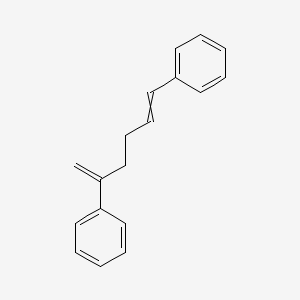
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
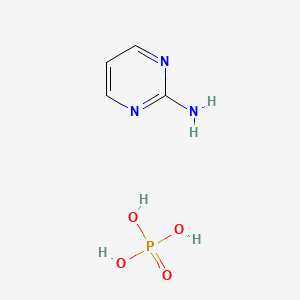
silane](/img/structure/B14505345.png)
